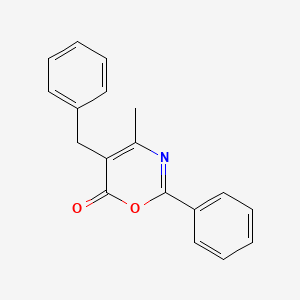![molecular formula C14H28O4Si B14294750 Dimethyl 2-[(triethylsilyl)methyl]pentanedioate CAS No. 114544-10-4](/img/structure/B14294750.png)
Dimethyl 2-[(triethylsilyl)methyl]pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-[(triethylsilyl)methyl]pentanedioate is an organic compound with the molecular formula C14H28O4Si. This compound is a derivative of pentanedioic acid, where two methyl groups are esterified, and a triethylsilyl group is attached to the methyl group. It is commonly used in organic synthesis due to its unique reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 2-[(triethylsilyl)methyl]pentanedioate can be synthesized through a multi-step process involving the esterification of pentanedioic acid and the introduction of the triethylsilyl group. One common method involves the following steps:
Esterification: Pentanedioic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form dimethyl pentanedioate.
Silylation: The dimethyl pentanedioate is then reacted with triethylsilyl chloride in the presence of a base, such as pyridine, to introduce the triethylsilyl group, forming this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and silylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-[(triethylsilyl)methyl]pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The triethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 2-[(triethylsilyl)methyl]pentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a protecting group for sensitive functional groups.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of dimethyl 2-[(triethylsilyl)methyl]pentanedioate involves its reactivity as an ester and the stability provided by the triethylsilyl group. The ester groups can undergo hydrolysis, oxidation, or reduction, while the triethylsilyl group can be selectively removed or substituted, allowing for precise control over the compound’s reactivity and functionalization.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl pentanedioate: Lacks the triethylsilyl group, making it less stable and less versatile in certain reactions.
Triethylsilyl-protected alcohols: Similar in terms of the protective group but differ in the core structure and reactivity.
Uniqueness
Dimethyl 2-[(triethylsilyl)methyl]pentanedioate is unique due to the combination of ester groups and the triethylsilyl protective group, providing a balance of reactivity and stability that is advantageous in various synthetic applications.
Propiedades
Número CAS |
114544-10-4 |
|---|---|
Fórmula molecular |
C14H28O4Si |
Peso molecular |
288.45 g/mol |
Nombre IUPAC |
dimethyl 2-(triethylsilylmethyl)pentanedioate |
InChI |
InChI=1S/C14H28O4Si/c1-6-19(7-2,8-3)11-12(14(16)18-5)9-10-13(15)17-4/h12H,6-11H2,1-5H3 |
Clave InChI |
QTYAIIWODZSPJD-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)CC(CCC(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Pent-4-en-1-yl)cyclohexyl]methanol](/img/structure/B14294672.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester](/img/structure/B14294678.png)
![2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate](/img/structure/B14294692.png)
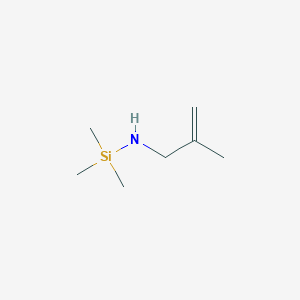
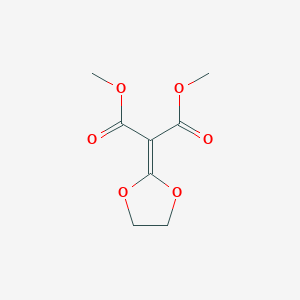
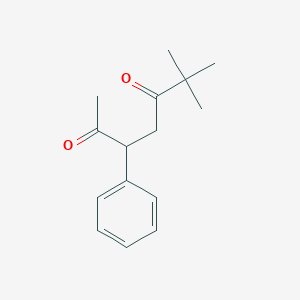
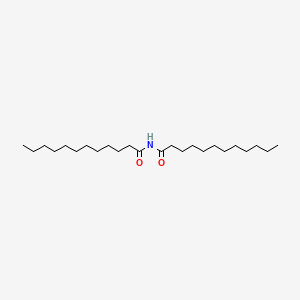
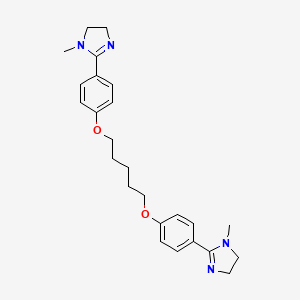
![N,3-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14294727.png)
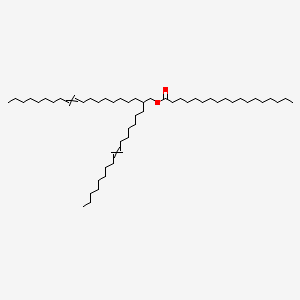
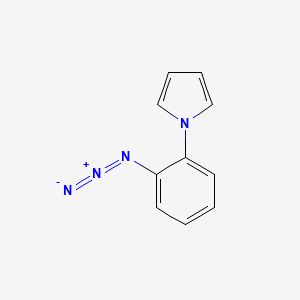
![N''-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14294748.png)
